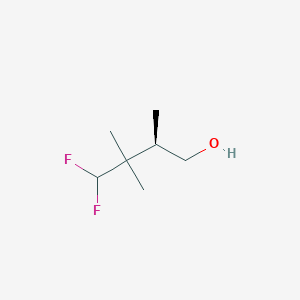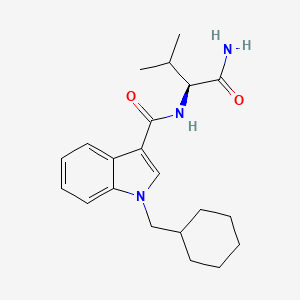
AB-Chiminaca
Overview
Description
AB-CHMICA, also known by its IUPAC name N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide, is a synthetic cannabinoid. It is an indole-derived analog of AB-CHMINACA and is structurally related to other synthetic cannabinoids such as AB-FUBINACA . This compound is primarily used in forensic and research applications .
Mechanism of Action
Target of Action
AB-Chiminaca is a synthetic cannabinoid that primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including mood, pain sensation, appetite, and cognitive functions .
Mode of Action
This compound acts as a potent agonist for the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of this compound, it binds to these receptors and mimics the effects of naturally occurring cannabinoids . It has been found to be 16 times more potent than Δ9-THC, the primary psychoactive component of cannabis, in rat discrimination studies .
Biochemical Pathways
These may include the release of dopamine in the brain’s reward pathway, which is associated with feelings of pleasure and reward .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely that this compound is rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with the CB1 and CB2 receptors. This interaction can lead to a variety of physiological effects, including altered mood, perception, and cognition . This compound has also been associated with adverse effects, including seizures, deaths, and psychotic episodes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect its stability and potency. Additionally, individual factors such as a person’s metabolism, overall health, and use of other substances can influence how this compound is processed in the body and its overall effects .
Biochemical Analysis
Biochemical Properties
AB-Chiminaca interacts with the CB1 and CB2 receptors, showing a high affinity for these receptors . The nature of these interactions is that of an agonist, meaning this compound binds to these receptors and activates them, leading to a biochemical response within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by interacting with the CB1 and CB2 receptors, which are involved in a variety of cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors . This means that it binds to these receptors and activates them, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, chronic administration of this compound has been shown to cause evident liver and kidney histotoxic effects even at low doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study conducted on adult male mice, the histological and biochemical subacute toxic effects on the liver and kidneys were assessed after four weeks of daily intraperitoneal injections of one of the following doses: 0.3 mg/kg, 3 mg/kg, or 10 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary biotransformations observed were hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent .
Subcellular Localization
Given its interaction with the CB1 and CB2 receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMICA involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 1-amino-3-methyl-1-oxobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of AB-CHMICA follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a neat solid and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: AB-CHMICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert AB-CHMICA to its reduced forms.
Substitution: The indole ring in AB-CHMICA can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
AB-CHMICA has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of synthetic cannabinoid products and forensic analysis.
Comparison with Similar Compounds
AB-CHMINACA: An indazole-based synthetic cannabinoid structurally related to AB-CHMICA.
AB-FUBINACA: Another synthetic cannabinoid with a similar structure and function.
AMB-CHMICA: A structurally related compound with different metabolic and pharmacokinetic properties.
Uniqueness: AB-CHMICA is unique due to its specific indole structure, which differentiates it from other synthetic cannabinoids like AB-CHMINACA and AB-FUBINACA. This structural difference influences its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKAWANSRRHLA-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342277 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219330-90-0 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2560758.png)
![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)
![tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
![(2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID](/img/structure/B2560765.png)
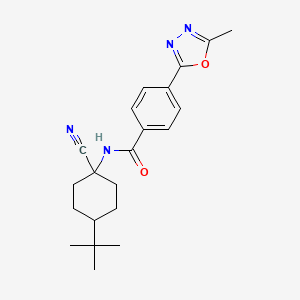
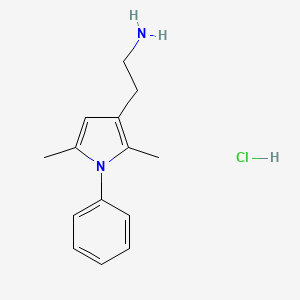
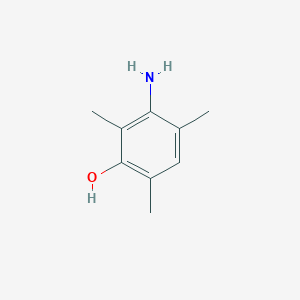
![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)
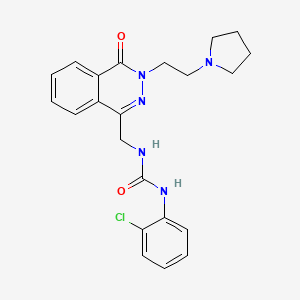

![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)
